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Abstract: Rohitukine, a chromone alkaloid first isolated from Amoora rohituka and later found

in higher concentrations in Dysoxylum binectariferum, holds a significant place in traditional

and Ayurvedic medicine.[1][2][3] Historically, extracts from these plants have been utilized for

their anti-inflammatory, antipyretic, and antimicrobial properties.[1] Modern scientific

investigation has corroborated these traditional uses, revealing potent pharmacological

activities, primarily as an anti-inflammatory and anti-cancer agent. This guide provides a

detailed technical overview of Rohitukine, focusing on its traditional context, mechanisms of

action, and the experimental validation of its therapeutic potential. It is intended for

researchers, scientists, and professionals in the field of drug development.

Introduction and Traditional Context
Rohitukine is a bioactive chromone alkaloid primarily sourced from the Meliaceae family of

plants, including Dysoxylum binectariferum and Amoora rohituka.[3] In traditional systems of

medicine, particularly Ayurveda, these plants have been used to manage a variety of ailments.

The bark and leaves are prepared as decoctions to treat fever, joint pain, respiratory issues,

and skin infections. In the folk medicine of the Tharu community in Uttarakhand, India, the fruit

of Dysoxylum binectariferum is used in pastes to treat osteomyelitis, abscesses, and other skin

ailments.

The scientific interest in Rohitukine has been significantly amplified by its role as the direct

chemical precursor for the semi-synthetic flavonoid Flavopiridol (Alvocidib) and the
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development of P-276-00. Both are potent cyclin-dependent kinase (CDK) inhibitors that have

undergone advanced clinical trials for various cancers.

Pharmacological Activity: Quantitative Analysis
Rohitukine exhibits a range of biological activities, with its anti-cancer and anti-inflammatory

properties being the most extensively studied.

Anti-Cancer and Cytotoxic Activity
The primary anti-cancer mechanism of Rohitukine is the inhibition of cyclin-dependent kinases

(CDKs), which are critical enzymes controlling cell cycle progression. It shows notable

inhibitory activity against CDK2 and CDK9. This inhibition leads to cell cycle arrest and

apoptosis in various cancer cell lines.

Table 1: In Vitro Anti-Cancer and CDK Inhibitory Activity of Rohitukine
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Target Cell Line /
Enzyme

Assay Type IC50 / GI50 (µM) Reference

CDK Inhibition

CDK2/Cyclin A Kinase Assay 7.3

CDK9/Cyclin T1 Kinase Assay 0.3

Cytotoxicity

HL-60 (Leukemia) Cytotoxicity 10

Molt-4 (Leukemia) Cytotoxicity 12

A549 (Lung

Carcinoma)
MTT Assay 40

MDAMB-231 (Breast

Cancer)
Cytotoxicity 3

MCF7 (Breast

Cancer)
Cytotoxicity 15

T47D (Breast Cancer) Cytotoxicity 50

SKOV3 (Ovarian

Cancer)
Cytotoxicity 20

Anti-inflammatory and Immunomodulatory Activity
Rohitukine's traditional use for inflammatory conditions is supported by modern research

demonstrating its ability to suppress key pro-inflammatory pathways. It significantly inhibits the

production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

in cellular and animal models of inflammation. The mechanism involves the inhibition of the NF-

κB signaling pathway.

Table 2: Anti-inflammatory and Immunomodulatory Activity of Rohitukine
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Model System
Treatment /
Induction

Measured
Effect

Result Reference

Human

Monocytic THP-1

Cells

LPS-induced

Inflammation

Inhibition of TNF-

α Production

>50% inhibition

at 3.12 µg/mL

Human

Monocytic THP-1

Cells

LPS-induced

Inflammation

Inhibition of IL-6

Production

>50% inhibition

at 3.12 µg/mL

LPS-treated

Wild-type Mice

200 mg/kg (Oral,

Daily)

Reduction of

Serum TNF-α

Levels

Complete

reduction

Collagen-

Induced Arthritis

in DBA/1J Mice

100 mg/kg (Oral,

Daily)

Reduction of

Serum TNF-α &

IL-6 Levels

>75% reduction

J774A.1

Macrophage

Cells

LPS-induced

Inflammation

Inhibition of Nitric

Oxide & PGE2

Production

Significant

attenuation

Mechanisms of Action: Signaling Pathways
Anti-Cancer Mechanism: CDK Inhibition
Rohitukine exerts its anti-proliferative effects by targeting key regulators of the cell cycle and

transcription.

Inhibition of CDK2/Cyclin E: In the G1/S phase of the cell cycle, CDK2, in complex with

Cyclin E, phosphorylates the Retinoblastoma protein (pRb). This hyperphosphorylation

causes pRb to release the E2F transcription factor, which then activates genes necessary for

DNA replication and S-phase entry. By inhibiting CDK2, Rohitukine prevents pRb

hyperphosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1

phase.

Inhibition of CDK9/Cyclin T1 (P-TEFb): The CDK9/Cyclin T1 complex, also known as

Positive Transcription Elongation Factor b (P-TEFb), is essential for transcriptional
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elongation. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol

II) and negative elongation factors like DSIF and NELF. This action releases Pol II from

promoter-proximal pausing, allowing for the transcription of full-length mRNAs, many of

which code for anti-apoptotic proteins. Rohitukine's potent inhibition of CDK9 blocks this

process, leading to a decrease in the transcription of survival genes and promoting

apoptosis.
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Figure 1: Rohitukine's dual inhibition of CDK2 and CDK9 pathways.

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
The anti-inflammatory effects of Rohitukine are largely mediated by the suppression of the

Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like

Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that

activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα,

targeting it for ubiquitination and degradation. This releases the p50/p65 NF-κB dimer, allowing

it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes,

including TNF-α and IL-6. Evidence suggests that Rohitukine inhibits this pathway by

suppressing the phosphorylation of IκBα and the p65 subunit, thereby preventing NF-κB

activation.
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Start:
Dried & Powdered

Plant Material
(e.g., Leaves)

1. Extraction with
50% aq. Ethanol

(Sonication, 45°C)

2. Filter & Concentrate
(Rotary Evaporator)

3. Acidify Extract
(pH 2.0 with HCl)

4. Wash with
Ethyl Acetate

(Removes neutral/acidic impurities)

5. Basify Aqueous Phase
(pH 10.0 with NH4OH)

6. Extract with n-Butanol
(Rohitukine moves to organic phase)

7. Dry & Crystallize
from Methanol

End:
Pure Rohitukine Crystals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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